3-Bromo-1,4-dimethylquinolin-2(1H)-one
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Overview
Description
3-Bromo-1,4-dimethylquinolin-2(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and methyl groups in this compound can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,4-dimethylquinolin-2(1H)-one typically involves the bromination of 1,4-dimethylquinolin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, and the temperature is maintained at a moderate level to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-Bromo-1,4-dimethylquinolin-2(1H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced quinoline derivatives.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for this purpose.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-Bromo-1,4-dimethylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1,4-dimethylquinolin-2(1H)-one depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of the bromine atom and methyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1,4-dimethylquinolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
1,4-Dimethylquinolin-2(1H)-one: Lacks the halogen atom, leading to different chemical properties.
3-Bromoquinolin-2(1H)-one: Lacks the methyl groups, affecting its biological activity.
Uniqueness
3-Bromo-1,4-dimethylquinolin-2(1H)-one is unique due to the presence of both bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C11H10BrNO |
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Molecular Weight |
252.11 g/mol |
IUPAC Name |
3-bromo-1,4-dimethylquinolin-2-one |
InChI |
InChI=1S/C11H10BrNO/c1-7-8-5-3-4-6-9(8)13(2)11(14)10(7)12/h3-6H,1-2H3 |
InChI Key |
ZTFXTKVRXFCONP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C2=CC=CC=C12)C)Br |
Origin of Product |
United States |
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